(1,1'-Bicyclohexyl)-4-ylbenzene
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Overview
Description
(1,1’-Bicyclohexyl)-4-ylbenzene is an organic compound that consists of a benzene ring attached to a bicyclohexyl group. This compound is known for its unique structure, which combines the aromatic properties of benzene with the stability and flexibility of the bicyclohexyl group. It is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Bicyclohexyl)-4-ylbenzene typically involves the catalytic hydrogenation of diphenyl compounds. One common method is the reduction of diphenyl using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures . The reaction conditions usually involve temperatures ranging from 80°C to 220°C and pressures between 1 to 10 MPa .
Industrial Production Methods
In industrial settings, (1,1’-Bicyclohexyl)-4-ylbenzene can be produced through a continuous flow process where the reactants are passed over a fixed bed of catalyst. This method allows for better control over reaction conditions and higher yields. The product is then purified through distillation and other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
(1,1’-Bicyclohexyl)-4-ylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
(1,1’-Bicyclohexyl)-4-ylbenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1,1’-Bicyclohexyl)-4-ylbenzene involves its interaction with molecular targets such as enzymes and receptors. The bicyclohexyl group provides a hydrophobic environment that can influence the binding affinity and specificity of the compound to its targets. The benzene ring allows for π-π interactions with aromatic amino acids in proteins, enhancing its binding properties .
Comparison with Similar Compounds
Similar Compounds
Bicyclohexyl: Similar structure but lacks the benzene ring, making it less versatile in aromatic substitution reactions.
Cyclohexylbenzene: Contains a single cyclohexyl group attached to a benzene ring, offering different reactivity and stability compared to (1,1’-Bicyclohexyl)-4-ylbenzene.
Uniqueness
(1,1’-Bicyclohexyl)-4-ylbenzene is unique due to its combination of aromatic and aliphatic characteristics, providing a balance of stability, flexibility, and reactivity. This makes it a valuable compound in various applications, from organic synthesis to industrial processes .
Properties
CAS No. |
21484-11-7 |
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Molecular Formula |
C18H26 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
(4-cyclohexylcyclohexyl)benzene |
InChI |
InChI=1S/C18H26/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1,3-4,7-8,16-18H,2,5-6,9-14H2 |
InChI Key |
MRGBGAHKAGKZID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CCC(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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